5-Chloroquinolin-2(1h)-one

Übersicht

Beschreibung

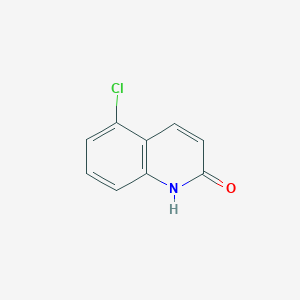

5-Chloroquinolin-2(1H)-one is a chemical compound belonging to the class of quinoline derivatives It is characterized by the presence of a chlorine atom at the 5th position and a ketone group at the 2nd position of the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinolin-2(1H)-one typically involves the chlorination of quinolin-2(1H)-one. One common method includes the reaction of quinolin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline-2,5-dione derivatives.

Reduction: Reduction of this compound can yield 5-chloroquinolin-2-amine.

Substitution: The chlorine atom at the 5th position can be substituted with various nucleophiles, such as amines or thiols, to form corresponding substituted quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

Oxidation: Quinoline-2,5-dione derivatives.

Reduction: 5-Chloroquinolin-2-amine.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Chloroquinolin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Chloroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of caspase pathways.

Vergleich Mit ähnlichen Verbindungen

5-Chloroquinoline: Lacks the ketone group at the 2nd position.

Quinolin-2(1H)-one: Lacks the chlorine atom at the 5th position.

5-Chloroquinolin-2-amine: Contains an amine group instead of a ketone group at the 2nd position.

Uniqueness: 5-Chloroquinolin-2(1H)-one is unique due to the presence of both the chlorine atom at the 5th position and the ketone group at the 2nd position. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

5-Chloroquinolin-2(1H)-one is a compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula: C9H6ClN

- Molecular Weight: 175.60 g/mol

This compound exhibits a chloro substituent at the 5-position of the quinoline ring, which is significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity:

-

Anticancer Activity:

- The compound has demonstrated cytotoxic effects on cancer cell lines. Its mechanism includes the inhibition of COX-2 and LDHA enzymes, which are implicated in tumor growth and metabolism . For instance, in vitro studies indicated that certain derivatives exhibited significant inhibition efficiencies against colorectal cancer cells (HCT-116 and LoVo) with IC50 values indicating potent activity .

- Antimalarial Properties:

Antimicrobial Activity

A study evaluating various quinoline derivatives found that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15.6 µg/mL to 125 µg/mL depending on the bacterial strain tested .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 62.5 | Staphylococcus aureus |

| This compound | 125 | Escherichia coli |

Anticancer Activity

In vitro tests on colorectal cancer cell lines revealed that this compound derivatives showed varying levels of cytotoxicity. The most active compounds demonstrated IC50 values significantly lower than standard treatments, indicating their potential as anticancer agents.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | 96.19 ± 5.39 | HCT-116 |

| Control (Diclofenac) | 0.53 ± 0.04 | HCT-116 |

Antimalarial Activity

Research has also highlighted the potential of this compound in treating malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum. The efficacy was assessed through in vitro assays measuring parasite growth inhibition.

| Compound | IC50 (nM) | Strain |

|---|---|---|

| This compound | 44.06 | Chloroquine-resistant K1 |

| Control (Chloroquine) | 49.00 | Chloroquine-sensitive 3D7 |

Case Studies

Several case studies have documented the therapeutic applications of quinoline derivatives:

- Colorectal Cancer Treatment: A study focused on the synthesis of novel quinoxalinones found that derivatives including this compound showed promise in inhibiting COX-2, a target for colorectal cancer therapy .

- Antimicrobial Resistance: Research into new antimicrobial agents has identified compounds similar to this compound as effective against resistant strains of bacteria, providing a potential avenue for developing new antibiotics .

Eigenschaften

IUPAC Name |

5-chloro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIQZKXQEUGFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.